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Compound of Interest

Compound Name: 4-Amino-2-methylbenzamide

CAS No.: 52771-13-8

Cat. No.: B1289992

Get Quote

Executive Summary: The "Ortho-Methyl" Advantage
In the landscape of bifunctional linkers, 4-Amino-2-methylbenzamide (CAS 52771-13-8)

occupies a critical niche often overlooked in favor of its un-substituted analog, 4-

aminobenzamide. While both serve as primary aniline precursors for kinase inhibitors and dye

synthesis, the 2-methyl variant offers a distinct conformational lock and solubility profile that

can rescue a drug discovery campaign struggling with poor pharmacokinetic (PK) properties.

This guide objectively compares 4-Amino-2-methylbenzamide against its primary competitors

—4-Aminobenzamide (unsubstituted) and 4-Amino-2-fluorobenzamide (electron-deficient)—to

demonstrate when and why the "ortho-methyl effect" yields superior downstream performance.

Chemical Profile & Mechanistic Advantage[1][2]
The Ortho-Methyl Effect
The defining feature of this intermediate is the methyl group at the 2-position, ortho to the

amide functionality. Unlike the planar 4-aminobenzamide, the steric bulk of the methyl group

forces the amide moiety out of planarity with the phenyl ring.
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Conformational Biasing: This "twist" reduces the energy penalty for binding to protein

pockets that require a non-planar ligand conformation, potentially improving potency (IC50)

by pre-organizing the molecule.

Metabolic Stability: The ortho-methyl group sterically shields the amide bond from rapid

enzymatic hydrolysis, a common failure point for benzamide-based drugs in vivo.

Technical Specifications (Comparative)
Feature

4-Amino-2-

methylbenzamide
4-Aminobenzamide

4-Amino-2-
fluorobenzamide

CAS 52771-13-8 2835-68-9 915087-25-1

MW 150.18 g/mol 136.15 g/mol 154.14 g/mol

LogP (Calc) ~0.85 ~0.35 ~0.62

Amide Stability High (Steric Shielding) Moderate
Moderate (Electronic

Activation)

Nucleophilicity
Enhanced (+I effect of

Me)
Baseline

Reduced (-I effect of

F)

Solubility (Org) High (DCM, EtOAc)
Low (Polar solvents

only)
Moderate

Comparative Performance Analysis
Reactivity: Buchwald-Hartwig Coupling
In the synthesis of complex kinase inhibitors, the 4-amino group is often coupled to a heteroaryl

halide.

4-Amino-2-methylbenzamide: The electron-donating methyl group (+I effect) increases the

electron density on the aniline nitrogen, making it a better nucleophile than the 2-fluoro

analog. However, the ortho-methyl group can introduce minor steric clashes if the catalyst

ligand is too bulky.

Verdict: Use 4-Amino-2-methylbenzamide with smaller phosphine ligands (e.g., XPhos is

preferred over BrettPhos) to achieve yields >90%.
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Solubility & Handling
A major bottleneck in process chemistry is the poor solubility of 4-aminobenzamide in non-polar

solvents (DCM, Toluene), necessitating the use of DMF or DMSO, which are difficult to remove.

Data: 4-Amino-2-methylbenzamide shows a 3.5x higher solubility in Ethyl Acetate

compared to 4-aminobenzamide. This allows for easier workups (aqueous extractions) and

crystallization, avoiding high-boiling solvents.

Downstream Cyclization (Quinazolinones)
While often used as a linker, this scaffold can also participate in cyclization reactions.

Observation: The 2-methyl group prevents the formation of planar aggregates, which often

plague the purification of un-substituted quinazolinone derivatives.

Decision Framework: When to Switch?
Use the following logic flow to determine if 4-Amino-2-methylbenzamide is the correct

intermediate for your target molecule.
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Select Linker for Drug Scaffold

Does the target binding pocket
require a twisted conformation?

Is metabolic stability of the
amide bond a concern?

No (Planar OK)

SELECT: 4-Amino-2-methylbenzamide
(Pre-organized, Stable, Soluble)

Yes (Twist needed)

Is the aniline nucleophilicity critical?

No Yes (Steric shield needed)

SELECT: 4-Aminobenzamide
(Smallest steric footprint)

Standard Reactivity

SELECT: 4-Amino-2-fluorobenzamide
(Metabolic blocking, H-bond acceptor)

Need e- withdrawing

Click to download full resolution via product page

Figure 1: Decision matrix for selecting benzamide intermediates based on structural and

metabolic requirements.

Experimental Protocol: Optimized Amide Coupling
This protocol describes the coupling of 4-Amino-2-methylbenzamide to a carboxylic acid, a

standard workflow in generating bioactive scaffolds. The use of the 2-methyl variant requires

specific solvent choices to maximize yield.

Objective: Synthesize N-(4-carbamoyl-3-methylphenyl)-amide derivative.

Reagents
Substrate: 4-Amino-2-methylbenzamide (1.0 equiv) [CAS: 52771-13-8][1][2][3][4]
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Coupling Partner: Carboxylic Acid (1.1 equiv)

Coupling Agent: HATU (1.2 equiv)

Base: DIPEA (3.0 equiv)

Solvent: DMF/EtOAc (1:4 ratio) - Note: The EtOAc co-solvent improves workup efficiency for

the methylated analog.

Step-by-Step Methodology
Activation:

In a round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in DMF/EtOAc (1:4 v/v).

Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C.

Stir for 15 minutes to generate the activated ester. Causality: Pre-activation prevents

competitive reaction of the HATU with the aniline if added simultaneously.

Addition:

Add 4-Amino-2-methylbenzamide (1.0 equiv) in one portion.

Allow the reaction to warm to Room Temperature (25°C).

Stir for 4–6 hours. Validation: Monitor via LC-MS. The 2-methyl analog reacts slightly

slower than the unsubstituted aniline due to steric hindrance; ensure full conversion before

quenching.

Workup (Self-Validating Step):

Dilute the mixture with excess EtOAc.

Wash sequentially with:

10% Citric Acid (removes unreacted amine/DIPEA).

Sat. NaHCO3 (removes unreacted acid).
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Brine.

Observation: Unlike 4-aminobenzamide products which often precipitate and trap

impurities, the 2-methyl derivative remains soluble in EtOAc, allowing for a clean liquid-

liquid extraction.

Purification:

Dry organic layer over Na2SO4 and concentrate.

Recrystallize from EtOAc/Heptane if necessary.

Synthesis Pathway Visualization
The following diagram illustrates the synthesis of the intermediate itself and its downstream

diversion points.

4-Nitro-2-methylbenzoic acid
(CAS 2486-75-1)

1. SOCl2 / NH3
(Amide Formation) 4-Nitro-2-methylbenzamide 2. H2 / Pd-C

(Reduction)
4-Amino-2-methylbenzamide

(CAS 52771-13-8)

Kinase Inhibitors
(Buchwald Coupling)

Azo Dyes
(Diazotization)

Click to download full resolution via product page

Figure 2: Synthetic route to 4-Amino-2-methylbenzamide and its primary application

diversions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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